Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-phenylalanine

Catalog No.
S13074841
CAS No.
625385-86-6
M.F
C22H33N7O5
M. Wt
475.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prol...

CAS Number

625385-86-6

Product Name

Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-phenylalanine

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

Molecular Formula

C22H33N7O5

Molecular Weight

475.5 g/mol

InChI

InChI=1S/C22H33N7O5/c23-13-18(30)27-15(8-4-10-26-22(24)25)20(32)29-11-5-9-17(29)19(31)28-16(21(33)34)12-14-6-2-1-3-7-14/h1-3,6-7,15-17H,4-5,8-13,23H2,(H,27,30)(H,28,31)(H,33,34)(H4,24,25,26)/t15-,16-,17-/m0/s1

InChI Key

BBOZFEREQIZEHB-ULQDDVLXSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CC2=CC=CC=C2)C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O

Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-phenylalanine is a complex peptide compound that consists of multiple amino acids linked together. This compound features a unique structure characterized by the presence of a diaminomethylidene group attached to the nitrogen atom of the L-ornithine residue. The full chemical formula is C₁₄H₁₈N₄O₂, and it has a molecular weight of approximately 286.32 g/mol. Its structure can be represented as follows:

  • Amino Acids Present: Glycine, L-ornithine, L-proline, and L-phenylalanine.
  • Functional Groups: The diaminomethylidene moiety contributes to its reactivity and potential biological activity.

The reactions involving Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-phenylalanine primarily include:

  • Peptide Bond Formation: This compound can undergo peptide bond formation with other amino acids or peptides, enhancing its potential applications in drug design and synthesis.
  • Hydrolysis: Under acidic or basic conditions, the peptide bonds can be hydrolyzed, leading to the release of individual amino acids.
  • Modification Reactions: The presence of functional groups allows for various chemical modifications, such as acylation or alkylation, which can be utilized to tailor the compound's properties for specific applications.

Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-phenylalanine exhibits several biological activities:

  • Antimicrobial Properties: It has shown potential as an antimicrobial agent against various pathogens.
  • Cell Signaling Modulation: The compound may influence cellular signaling pathways, particularly those related to inflammation and immune responses.
  • Neuroprotective Effects: Preliminary studies suggest that it may have neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.

The synthesis of Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-phenylalanine can be achieved through several methods:

  • Solid-Phase Peptide Synthesis (SPPS): This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. It is widely used for synthesizing complex peptides.
  • Liquid-Phase Synthesis: Involves the coupling of protected amino acids in solution, followed by deprotection steps to yield the final product.
  • Enzymatic Synthesis: Utilizing specific enzymes to catalyze the formation of peptide bonds under mild conditions, potentially leading to fewer side reactions.

Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-phenylalanine has various applications:

  • Pharmaceutical Development: Its unique structure and biological activity make it a candidate for drug development, particularly in treating infections or inflammatory diseases.
  • Biotechnology: Can be used in the design of biomaterials or as part of drug delivery systems due to its biocompatibility.
  • Research Tool: Useful in studying peptide interactions and cellular responses in biological systems.

Interaction studies involving Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-phenylalanine focus on:

  • Receptor Binding: Investigating how this compound interacts with specific receptors in cells, which could elucidate its mechanism of action.
  • Protein Interactions: Understanding how it may modulate protein functions or interactions within cellular pathways.
  • In Vivo Studies: Assessing its effects in animal models to evaluate therapeutic potential and safety.

Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-phenylalanine shares structural similarities with several other peptide compounds. Here are some comparable compounds:

Compound NameKey Features
Glycyl-L-alanyl-L-phenylalanineContains similar amino acids but lacks diaminomethylidene group; simpler structure.
L-ornithine derivativesShares L-ornithine but varies in additional functional groups or side chains.
N-acetylated peptidesModified versions that may enhance stability and bioactivity compared to unmodified peptides.

Uniqueness

The uniqueness of Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-phenylalanine lies in its specific combination of amino acids and the presence of the diaminomethylidene group, which may confer distinct biological activities not observed in simpler peptide structures. This makes it a valuable candidate for both research and therapeutic applications.

XLogP3

-3.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

6

Exact Mass

475.25431718 g/mol

Monoisotopic Mass

475.25431718 g/mol

Heavy Atom Count

34

Dates

Modify: 2024-08-10

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